Chemical structure and properties of 2-(N-Ethyl-p-toluidino)ethanol (CAS 13386-60-2)
Chemical structure and properties of 2-(N-Ethyl-p-toluidino)ethanol (CAS 13386-60-2)
Prepared by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of 2-(N-Ethyl-p-toluidino)ethanol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this N-substituted amino alcohol.
Molecular Structure and Chemical Identity
2-(N-Ethyl-p-toluidino)ethanol, with the CAS registry number 13386-60-2, is a tertiary amine and a primary alcohol. The molecule consists of a p-toluidine core, where the nitrogen atom is substituted with both an ethyl group and a 2-hydroxyethyl group. This substitution pattern imparts specific physicochemical properties and reactivity to the molecule. The para-substitution of the methyl group on the aromatic ring distinguishes it from its meta- and ortho-isomers.
The fundamental chemical identifiers for this compound are summarized in the table below.[1][2][3]
| Identifier | Value |
| CAS Number | 13386-60-2 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [1][2] |
| IUPAC Name | 2-(N-ethyl-4-methylanilino)ethanol[1] |
| Synonyms | N-Ethyl-N-(2-hydroxyethyl)-p-toluidine, 2-[Ethyl(4-methylphenyl)amino]ethanol |
| InChI | InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3[2] |
| SMILES | CCN(CCO)c1ccc(C)cc1[2] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Aromatic Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; node [shape=none, fontcolor="#202124"]; b1 [pos="-0.435,0.75!", label=""]; b2 [pos="-0.435,-0.75!", label=""]; b3 [pos="0.87,0!", label=""]; edge [style=double]; C1 -- b1 -- C2; C3 -- b2 -- C4; C5 -- C6;
// Substituents node [shape=plaintext, fontcolor="#202124"]; N [pos="2.3,0.5!", label="N"]; C_ethyl1 [pos="3.3,1.2!", label="CH₂"]; C_ethyl2 [pos="4.3,0.8!", label="CH₃"]; C_ethanol1 [pos="2.8,-0.5!", label="CH₂"]; C_ethanol2 [pos="3.8,-0.2!", label="CH₂"]; O [pos="4.8,-0.5!", label="OH"]; C_methyl [pos="0,-2!", label="CH₃"];
edge [style=solid]; C6 -- N; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; N -- C_ethanol1; C_ethanol1 -- C_ethanol2; C_ethanol2 -- O; C4 -- C_methyl; }
Caption: 2D Chemical Structure of 2-(N-Ethyl-p-toluidino)ethanol.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 2-(N-Ethyl-p-toluidino)ethanol are not extensively reported in the literature. However, data for the closely related meta-isomer, 2-(N-Ethyl-m-toluidino)ethanol (CAS 91-88-3), provides a valuable point of reference. It is anticipated that the properties of the para-isomer will be similar, with minor differences arising from the different substitution pattern on the aromatic ring.
Table of Physicochemical Properties (Data for meta-isomer, CAS 91-88-3, for comparison)
| Property | Value | Source |
| Boiling Point | 114-115 °C at 1 mmHg | [4] |
| Density | 1.019 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.555 | [4] |
| pKa (predicted) | 14.67 (acidic), 5.99 (basic) | [4] |
| Water Solubility | Insoluble | [4][5] |
| Flash Point | >110 °C (>230 °F) | [4] |
The presence of the hydroxyl group suggests that 2-(N-Ethyl-p-toluidino)ethanol is a viscous liquid at room temperature and is likely soluble in a range of organic solvents. The tertiary amine functionality imparts basic character to the molecule.
Synthesis and Purification
The synthesis of 2-(N-Ethyl-p-toluidino)ethanol is typically achieved through a two-step process. The first step involves the N-ethylation of p-toluidine to form N-ethyl-p-toluidine. The second step is the ethoxylation of the secondary amine with ethylene oxide.
Caption: General synthetic workflow for 2-(N-Ethyl-p-toluidino)ethanol.
Experimental Protocol: Synthesis of N-Ethyl-p-toluidine (Precursor)
This protocol is adapted from a general procedure for the N-alkylation of toluidines.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 equivalent) and ethyl bromide (1.0-1.2 equivalents).
-
Reaction: The reaction can be carried out neat or in a suitable solvent like ethanol. The mixture is stirred at room temperature. The reaction is exothermic, and cooling may be necessary initially. After the initial exotherm subsides, the mixture is gently heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is made alkaline by the addition of an aqueous solution of sodium hydroxide (e.g., 10% w/v). The product is then extracted with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N-ethyl-p-toluidine can be purified by vacuum distillation.
Experimental Protocol: Synthesis of 2-(N-Ethyl-p-toluidino)ethanol
This is a representative protocol for the ethoxylation of a secondary amine. Industrial ethoxylations are typically conducted in a batchwise manner under pressure.[8]
-
Reactor Preparation: A pressure reactor is charged with N-ethyl-p-toluidine (1.0 equivalent) and a catalytic amount of a base, such as potassium hydroxide (0.1-1.0% by weight). The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Reaction Conditions: The mixture is heated to a temperature range of 130-180°C with vigorous stirring.
-
Ethylene Oxide Addition: Liquefied ethylene oxide (1.0-1.1 equivalents) is slowly introduced into the reactor. The addition rate should be carefully controlled to manage the exothermic reaction and maintain a constant temperature and pressure (typically 1-6 atm).
-
Reaction Completion and Work-up: After the addition of ethylene oxide is complete, the reaction mixture is stirred at the reaction temperature for an additional period to ensure complete conversion. The reactor is then cooled, and the catalyst is neutralized with an acid (e.g., acetic acid).
-
Purification: The product is purified by vacuum distillation to remove any unreacted starting material and byproducts.
Spectroscopic Analysis and Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected proton and carbon environments are distinct and would allow for unambiguous assignment.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
-
Ethyl Group: A quartet for the methylene protons (-N-CH₂-CH₃) adjacent to the nitrogen (approx. 3.3-3.7 ppm) and a triplet for the methyl protons (-CH₃) (approx. 1.1-1.3 ppm).
-
Hydroxyethyl Group: Two triplets for the methylene protons (-N-CH₂-CH₂-OH), one for the protons adjacent to the nitrogen (approx. 3.3-3.7 ppm) and one for the protons adjacent to the hydroxyl group (approx. 3.6-4.0 ppm). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Four signals in the aromatic region (approx. 110-150 ppm), with two signals for the substituted carbons and two for the unsubstituted carbons.
-
Alkyl Carbons: A signal for the methyl carbon of the p-toluidine ring (approx. 20-25 ppm), and signals for the ethyl and hydroxyethyl carbons attached to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum would provide confirmation of the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[9][10]
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-3000 cm⁻¹.[10]
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region for the aromatic amine.
-
C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region for the primary alcohol.[9]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.
Expected Mass Spectrometric Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical (M-29) or a CH₂OH radical (M-31).
-
Cleavage of the C-C bond in the hydroxyethyl group, resulting in a fragment at m/z = 148 (M-31).
-
Formation of a tropylium or amino-tropylium ion is also a possibility for N-alkylanilines.[11]
-
Potential Applications and Research Interest
While specific applications for 2-(N-Ethyl-p-toluidino)ethanol are not widely documented, its structural similarity to the meta-isomer (2-(N-Ethyl-m-toluidino)ethanol) suggests potential utility in several areas. The meta-isomer is a known intermediate in the synthesis of disperse dyes for coloring synthetic fibers and as a raw material for color film developers.[12] It is plausible that the para-isomer could also serve as a precursor in the synthesis of dyes and other specialty chemicals. Its bifunctional nature (tertiary amine and primary alcohol) makes it a versatile building block in organic synthesis.
Safety and Handling
General Safety Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
It is imperative to consult the Safety Data Sheet for the specific compound before handling.
Conclusion
2-(N-Ethyl-p-toluidino)ethanol is a valuable chemical intermediate with a well-defined structure. While specific experimental data for this particular isomer is sparse in the public domain, its properties, synthesis, and spectral characteristics can be reliably predicted based on established chemical principles and data from closely related compounds. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research and development activities. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its potential applications.
References
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U.S. Environmental Protection Agency. 2-(N-Ethyl-m-toluidino)ethanol Properties. CompTox Chemicals Dashboard. Available from: [Link].
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Global Substance Registration System (GSRS). 2-(N-ETHYL-P-TOLUIDINO)ETHANOL. Available from: [Link].
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Cheméo. Chemical Properties of 2-(N-Ethyl-N-toluidino)ethanol, methyl ether. Available from: [Link].
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ResearchGate. (+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e) quinoline showing a different number of exchanged peaks based on their chemical structures. Available from: [Link].
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MIT-IVY Industry Co., Ltd. News - 2-(N-Ethyl-m-toluidino)ethanol. Available from: [Link].
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Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Available from: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Dye Synthesis: The Role of 2-(N-Ethyl-m-toluidino)ethanol. Available from: [Link].
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link].
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Inxight Drugs. 2-(n-Ethyl-p-toluidino)ethanol. Available from: [Link].
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Simple Solvents. What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!. Available from: [Link].
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Chemos GmbH & Co. KG. Safety Data Sheet: 2-(N-Methyl-p-toluidino)ethanol. Available from: [Link].
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NIST. N-Ethyl-p-toluidine. NIST Chemistry WebBook. Available from: [Link].
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